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Compound of Interest

Compound Name: Methyl 3-(tetradecyloxy)benzoate

CAS No.: 40654-43-1

Cat. No.: B8741163

Get Quote

Executive Summary
Methyl 3-(tetradecyloxy)benzoate (CAS: 40654-43-1) is a meta-substituted benzoate ester

featuring a long alkyl chain (C14). Unlike its para-substituted isomers, which are ubiquitous in

liquid crystal displays (LCDs), the meta-substitution pattern introduces a "kink" in the molecular

geometry. This structural feature significantly alters its phase behavior, often suppressing

mesophase formation in favor of lower melting points and increased solubility in organic

matrices. This guide details its physicochemical profile, synthesis logic, and characterization

protocols.[1]
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Property Detail

Chemical Name Methyl 3-(tetradecyloxy)benzoate

CAS Number 40654-43-1

Molecular Formula C₂₂H₃₆O₃

Molecular Weight 348.52 g/mol

SMILES
CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O

)OC

InChI Key SLZPMAFMEORNOE-UHFFFAOYSA-N

Structural Class Alkoxy Benzoate Ester

Physical Characteristics
Phase Behavior & Appearance

State at STP: Waxy Solid or Low-Melting Crystalline Solid.

Expert Insight: While methyl benzoate is a liquid, the addition of the tetradecyl (C14) chain

increases van der Waals interactions, typically raising the melting point. However, the

meta (3-position) substitution disrupts efficient crystal packing compared to the para

isomer, resulting in a lower melting point than expected for a C22 molecule.

Melting Point (Predicted): 35–45 °C.

Note: Experimental values are sparse in public literature; this range is estimated based on

homologous series of meta-alkoxy benzoates.

Boiling Point (Predicted): ~420–440 °C (at 760 mmHg); decomposes before boiling at

atmospheric pressure.

Color: White to Off-White.

Solubility Profile
The molecule exhibits high lipophilicity due to the long alkyl tail.
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Solvent Solubility Mechanistic Note

Dichloromethane (DCM) High
Excellent solvent for synthesis

and purification.

Diethyl Ether / THF High
Suitable for extraction and

reaction medium.

Hexane / Heptane Moderate

Soluble at elevated

temperatures; often used for

recrystallization.

Water Insoluble
Hydrophobic effect dominates

(LogP ~8.4).

Methanol/Ethanol Low/Moderate

Soluble when hot; poor

solubility when cold

(recrystallization solvent).

Molecular Properties (Computed)
XLogP3: ~8.4 (Highly Lipophilic)

Topological Polar Surface Area (TPSA): 35.5 Å²

Rotatable Bonds: 15 (High conformational flexibility)

Synthesis & Experimental Protocols
Synthesis Logic (Williamson Etherification)
The most robust route to Methyl 3-(tetradecyloxy)benzoate is the alkylation of methyl 3-

hydroxybenzoate. This approach avoids the harsh conditions of esterification on a long-chain

acid.

Reaction Scheme: Methyl 3-hydroxybenzoate + 1-Bromotetradecane + K₂CO₃ → Methyl 3-
(tetradecyloxy)benzoate + KBr

Step-by-Step Protocol:
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Reagents:

Methyl 3-hydroxybenzoate (1.0 eq)

1-Bromotetradecane (1.1 eq)

Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

Solvent: Acetone (reflux) or DMF (80°C). Expert Note: Acetone is preferred for easier

workup; DMF is faster.

Procedure:

Dissolve Methyl 3-hydroxybenzoate in Acetone (0.5 M concentration).

Add K₂CO₃ and stir for 15 minutes to deprotonate the phenol.

Add 1-Bromotetradecane dropwise.

Reflux the mixture for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).

Workup:

Filter off the solid inorganic salts (KBr, excess K₂CO₃).

Evaporate the solvent under reduced pressure.[2]

Dissolve residue in DCM, wash with water (2x) and brine (1x).

Dry over MgSO₄ and concentrate.

Purification:

Recrystallization: Dissolve in minimum hot Ethanol or Methanol. Cool to 0°C. Filter the

white precipitate.

Yield: Typically 85–95%.
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Synthesis Workflow Diagram

Start: Methyl 3-hydroxybenzoate

Add: 1-Bromotetradecane
Base: K2CO3

Solvent: Acetone

Reflux (60°C, 12-24h)
Monitor: TLC

Alkylation

Filter Salts -> Evaporate Solvent
Extract with DCM/Water

Completion

Recrystallization (Hot Ethanol)
or Column Chromatography

Crude Oil/Solid

Pure Methyl 3-(tetradecyloxy)benzoate

Yield >85%

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 3-(tetradecyloxy)benzoate via Williamson ether

synthesis.

Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using

the following spectroscopic signatures.
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Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz

Chemical Shift (δ) Multiplicity Integration Assignment

7.62 Doublet of Doublets 1H Ar-H (6-position)

7.55 Singlet (Broad) 1H Ar-H (2-position)

7.33 Triplet 1H Ar-H (5-position)

7.10 Doublet of Doublets 1H Ar-H (4-position)

4.00 Triplet (J=6.5 Hz) 2H
-O-CH₂-CH₂- (Ether

linkage)

3.91 Singlet 3H
-COOCH₃ (Methyl

Ester)

1.80 Quintet 2H -O-CH₂-CH₂-

1.26–1.45 Multiplet 22H
Alkyl Chain Methylene

Envelope

0.88 Triplet 3H Terminal -CH₃

Infrared Spectroscopy (FT-IR)
1720–1730 cm⁻¹: Strong C=O stretch (Ester).

1580, 1600 cm⁻¹: Aromatic C=C ring stretch.

1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

2850–2920 cm⁻¹: C-H stretch (Alkyl chain).

Applications & Significance
Liquid Crystal Research
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While para-alkoxy benzoates are classic mesogens (forming nematic phases), meta-alkoxy

benzoates like Methyl 3-(tetradecyloxy)benzoate are often used as non-mesogenic dopants

or structural pivots. They introduce a bent-core geometry which can be critical in stabilizing

Blue Phases or reducing the melting point of liquid crystal mixtures without destroying the

phase entirely.

Lipid Mimetics
The long C14 chain mimics the myristic acid tail found in biological lipids. This molecule serves

as a robust, non-hydrolyzable (at the ether linkage) analog for studying lipid-protein interactions

where the ester headgroup can be further derivatized into amides or acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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